molecular formula C12H12O5 B12737137 5-Methoxypsoralen metabolite X CAS No. 1234359-06-8

5-Methoxypsoralen metabolite X

Cat. No.: B12737137
CAS No.: 1234359-06-8
M. Wt: 236.22 g/mol
InChI Key: FBISMQAHCQHEMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxypsoralen can be synthesized through several chemical routes. One common method involves the methylation of psoralen using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, 5-Methoxypsoralen is often extracted from natural sources, such as the essential oils of bergamot and other citrus fruits . The extraction process involves steam distillation followed by chromatographic purification to isolate the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypsoralen undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-hydroxypsoralen.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions include 5-hydroxypsoralen, dihydro-5-methoxypsoralen, and various substituted derivatives depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 5-Methoxypsoralen involves its activation by ultraviolet A (UVA) light. Upon activation, it binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA strands . This cross-linking inhibits DNA synthesis and function, which is particularly useful in the treatment of hyperproliferative skin disorders. Additionally, 5-Methoxypsoralen has been shown to regulate melanogenesis through the β-catenin and MAPK signaling pathways .

Comparison with Similar Compounds

5-Methoxypsoralen is part of the furanocoumarin family, which includes several similar compounds:

Compared to these compounds, 5-Methoxypsoralen is unique in its specific applications in photochemotherapy and its ability to stimulate melanin production more effectively .

Properties

CAS No.

1234359-06-8

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

3-(6-hydroxy-4-methoxy-1-benzofuran-5-yl)propanoic acid

InChI

InChI=1S/C12H12O5/c1-16-12-7(2-3-11(14)15)9(13)6-10-8(12)4-5-17-10/h4-6,13H,2-3H2,1H3,(H,14,15)

InChI Key

FBISMQAHCQHEMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC2=C1C=CO2)O)CCC(=O)O

Origin of Product

United States

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